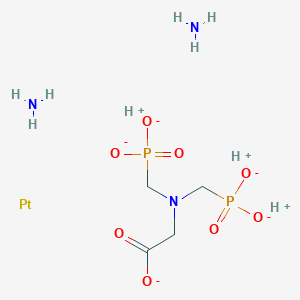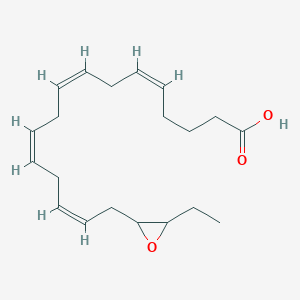
17(18)-EpETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17(18)-EpETE is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid by cytochrome P450 epoxygenases. It has been found to have a range of important biological effects, including anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
Relaxing Effects on Pulmonary Artery and Distal Bronchi
A study by Morin et al. (2009) explores the impact of 17(18)-EpETE on human pulmonary artery and distal bronchi. This research demonstrates that this compound induces relaxing effects in these areas, which could be of clinical relevance in treating pulmonary hypertension and airway diseases (Morin et al., 2009).
Anti-Inflammatory Effects in Contact Hypersensitivity
The anti-inflammatory and antiallergic properties of this compound are highlighted in a study by Nagatake et al. (2017). This research found that this compound ameliorated contact hypersensitivity by inhibiting neutrophil mobility in both mice and cynomolgus macaques, suggesting a potential therapeutic application for allergic inflammatory diseases (Nagatake et al., 2017).
Targeting PPARγ and p38 MAPK in Lung Inflammation
Morin et al. (2010) investigated the anti-inflammatory effects of this compound in lung tissues. Their findings indicate that this compound targets peroxisome proliferator-activated receptor (PPAR)γ and p38 mitogen-activated protein kinase (MAPK) to mediate its anti-inflammatory effects, particularly in the context of pulmonary diseases (Morin et al., 2010).
Inhibition of Airway Inflammation
A study by Hara et al. (2021) explored the role of this compound in airway inflammation. They found that this compound significantly inhibited tumor necrosis factor (TNF)-α-induced inflammation in cultured human airway epithelium and murine airway inflammation, indicating its potential as a therapeutic agent for airway diseases (Hara et al., 2021).
Biosynthesis of Prostaglandins from 17(18)EpETE
Oliw et al. (1992) examined the metabolism of 17(18)EpETE into different prostaglandins. Their research contributes to understanding the biosynthetic pathways and potential biological effects of 17(18)EpETE-derived prostaglandins (Oliw et al., 1992).
Propriétés
Numéro CAS |
131339-23-6 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12- |
Clé InChI |
GPQVVJQEBXAKBJ-JPURVOHMSA-N |
SMILES isomérique |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
SMILES canonique |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Description physique |
Solid |
Synonymes |
17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



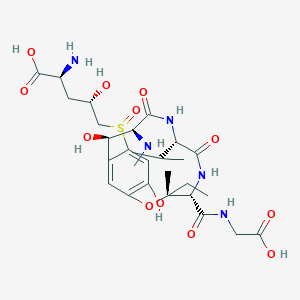


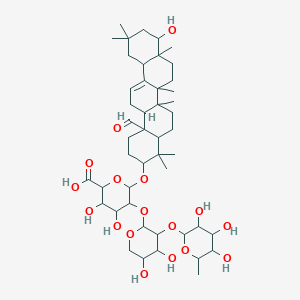
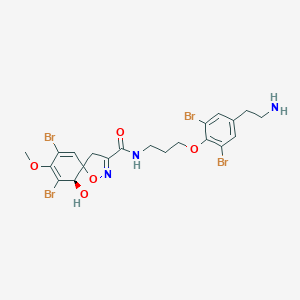


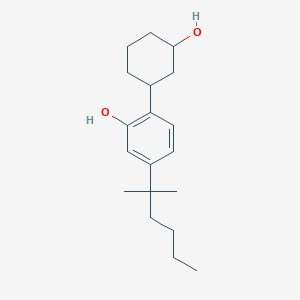
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
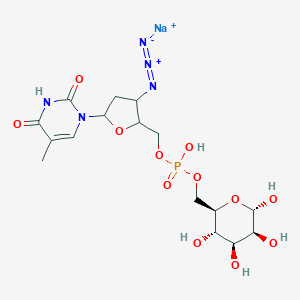

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
